2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide

Description

Systematic IUPAC Nomenclature and Structural Representation

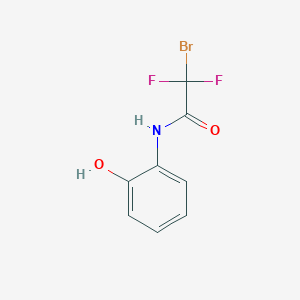

The compound 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide is systematically named using IUPAC rules to reflect its structural features. The parent chain is an acetamide (ethanamide) backbone, with substituents as follows:

- A bromo (-Br) and two fluoro (-F) atoms at the second carbon (C2) of the acetyl group.

- A 2-hydroxyphenyl group (-C₆H₄-OH) attached to the nitrogen atom of the amide functional group.

The IUPAC name is derived by prioritizing substituents alphabetically and numbering the acetyl chain from the carbonyl carbon. The full name is This compound .

The structural formula is represented as:

BrF₂C-C(O)-NH-C₆H₃(OH)

A simplified SMILES notation is:

O=C(NC1C=CC=CC=1O)C(F)(F)Br .

CAS Registry Number and Alternative Designations

The compound is uniquely identified by its CAS Registry Number :

Alternative names and synonyms include:

- This compound

- Acetamide, 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)-

- N-(2-Hydroxyphenyl)-2-bromo-2,2-difluoroacetamide .

Additional identifiers:

| Identifier Type | Value | |

|---|---|---|

| EC Number | 675-565-5 | |

| DSSTox Substance ID | DTXSID90381996 | |

| MDL Number | MFCD11035865 | . |

Molecular Formula and Weight Analysis

The molecular formula is C₈H₆BrF₂NO₂ , derived from:

- 8 carbon atoms (C₈)

- 6 hydrogen atoms (H₆)

- 1 bromine atom (Br)

- 2 fluorine atoms (F₂)

- 1 nitrogen atom (N)

- 2 oxygen atoms (O₂) .

The molecular weight is calculated as:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 8 | 12.011 | 96.088 |

| H | 6 | 1.008 | 6.048 |

| Br | 1 | 79.904 | 79.904 |

| F | 2 | 18.998 | 37.996 |

| N | 1 | 14.007 | 14.007 |

| O | 2 | 15.999 | 31.998 |

| Total | 266.041 g/mol |

This matches the reported molecular weight of 266.04 g/mol .

Properties

IUPAC Name |

2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO2/c9-8(10,11)7(14)12-5-3-1-2-4-6(5)13/h1-4,13H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYMHHFWTYFGZEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(F)(F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442846 | |

| Record name | 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239136-81-3 | |

| Record name | 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide typically involves the reaction of 2-hydroxyaniline with bromodifluoroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to form amines or alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically carried out in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include azido or thiocyanato derivatives.

Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.

Reduction Reactions: Products include primary or secondary amines and alcohols.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions.

- Reagent in Organic Transformations : It acts as a reagent in diverse organic transformations, contributing to the development of new synthetic methodologies.

Biology

- Enzyme Inhibition Studies : The compound is employed in studies focused on enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with enzymes makes it a valuable tool for understanding biochemical pathways.

- Biological Activity : Research indicates potential antibacterial properties against pathogens such as MRSA. Compounds with similar structural features have shown enhanced biological activity due to the presence of bromine.

Medicine

- Pharmacophore Development : Ongoing research explores the potential of this compound as a pharmacophore in developing new therapeutic agents. Its interaction with biological targets may lead to the discovery of novel drugs aimed at various diseases.

- Case Study - Acute Kidney Injury : In studies involving animal models of acute kidney injury, treatment with derivatives of this compound demonstrated protective effects on renal function through antioxidant mechanisms.

Industry

- Specialty Chemicals : The compound is utilized in developing specialty chemicals and materials with unique properties, which are essential in various industrial applications.

Case Studies

Several case studies highlight the applications and effectiveness of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide:

| Study Focus | Findings |

|---|---|

| Acute Kidney Injury Model | Treatment significantly reduced renal damage markers compared to controls, preserving renal function. |

| Antibacterial Efficacy | Enhanced antibacterial activity observed against clinical isolates when bromine was included in derivatives. |

Mechanism of Action

The mechanism of action of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance its binding affinity and specificity towards these targets. The hydroxyphenyl group can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

2-Bromo-2,2-difluoroacetamide

- Structure : Lacks the N-(2-hydroxyphenyl) substituent.

- Reactivity: The absence of the phenolic hydroxyl group reduces hydrogen-bonding capacity and solubility in polar solvents. This compound is less versatile in reactions requiring nucleophilic aromatic substitution or cyclization .

- Applications : Primarily used as a halogenating agent in synthetic chemistry rather than as a precursor for heterocycles.

Bromodifluoroacetamide

- Structure : Similar halogenation pattern (Br, F₂) but with unspecified substituents on the nitrogen.

- Reactivity : Comparable electrophilic character at the carbonyl carbon but lacks regioselective interactions due to the absence of the 2-hydroxyphenyl group.

- Biological Activity : Shows moderate antimicrobial activity but lower target specificity compared to the hydroxyl-containing analog .

2-Bromo-N-(2,4-difluorophenyl)acetamide

- Structure : Fluorine atoms at the 2- and 4-positions of the phenyl ring instead of a hydroxyl group.

- Applications : Used in medicinal chemistry for synthesizing fluorinated drug candidates, leveraging fluorine’s metabolic stability .

N-(2-Bromo-5-nitrophenyl)acetamide

- Structure : Features nitro and bromo groups on the phenyl ring.

- Reactivity : The nitro group enhances electrophilic aromatic substitution reactivity but introduces steric hindrance.

- Biological Activity : Demonstrates higher cytotoxicity in cancer cell lines compared to the hydroxylated analog, likely due to nitro group-mediated DNA intercalation .

Structural and Functional Analysis

Impact of the 2-Hydroxyphenyl Group

The hydroxyl group in 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide confers unique properties:

- Hydrogen Bonding : Facilitates interactions with biological targets (e.g., enzymes) and improves solubility in aqueous media.

- Regioselectivity : Directs cyclization reactions, as seen in its conversion to benzoxazoles under acidic conditions .

- Electronic Effects: The electron-donating hydroxyl group activates the phenyl ring for electrophilic substitution, contrasting with electron-withdrawing groups (e.g., -NO₂, -F) in analogs .

Halogenation Effects

- Bromine : Enhances electrophilicity at the carbonyl carbon, promoting nucleophilic attack.

- Fluorine : Increases metabolic stability and lipophilicity, balancing the compound’s solubility and membrane permeability .

Comparative Data Table

Biological Activity

2-Bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant case studies, emphasizing its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The compound features a bromine atom and two fluorine atoms attached to a phenyl ring with a hydroxyl group, contributing to its unique reactivity and biological properties. The general structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminophenol with ethyl bromodifluoroacetate in the presence of a base such as trimethylamine. This method yields the target compound in high purity and yield, making it suitable for further biological evaluation .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of N-(2-hydroxyphenyl)acetamide (NA-2), which is structurally related to our compound of interest. NA-2 has been shown to protect against glycerol-induced acute kidney injury (AKI) in animal models by reducing inflammation and oxidative stress. In these studies, NA-2 administration resulted in decreased levels of serum urea and creatinine, indicating renal protection .

| Treatment Group | Serum Urea (mg/dL) | Serum Creatinine (mg/dL) | Histological Findings |

|---|---|---|---|

| Control | 50 ± 5 | 1.5 ± 0.1 | Severe necrosis |

| NA-2 (50 mg/kg) | 30 ± 3 | 0.8 ± 0.1 | Mild necrosis |

| NA-2-AuNPs | 25 ± 3 | 0.6 ± 0.1 | No necrosis |

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated, particularly its efficacy against various bacterial strains. Studies indicate that derivatives of N-(2-hydroxyphenyl)acetamide exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) for these compounds ranges from 15.625 μM to 125 μM .

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Enterococcus faecalis | 125 |

| Escherichia coli | 125 |

The biological activity of these compounds is attributed to their ability to inhibit key metabolic pathways in bacteria and modulate inflammatory responses in mammalian cells. For example, NA-2 has been shown to downregulate inducible nitric oxide synthase (iNOS) and nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB), which are critical mediators in inflammation .

Case Studies

- Acute Kidney Injury Model : In a controlled study involving mice subjected to glycerol-induced AKI, treatment with NA-2 significantly reduced renal damage markers compared to untreated controls. The study demonstrated that both NA-2 and its nanoparticle formulation effectively preserved renal function through antioxidant mechanisms .

- Antibacterial Efficacy : A series of experiments evaluated the antibacterial properties of various derivatives related to NA-2 against clinical isolates of MRSA and other pathogens. The results indicated that compounds with bromine substitutions exhibited enhanced antibacterial activity compared to their non-brominated counterparts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.